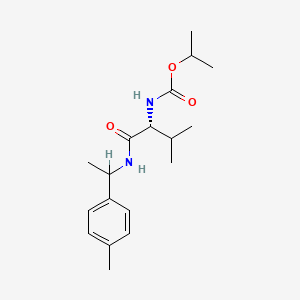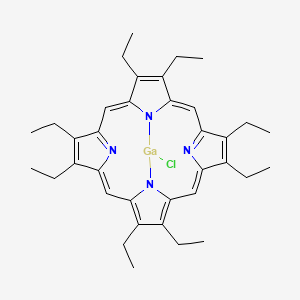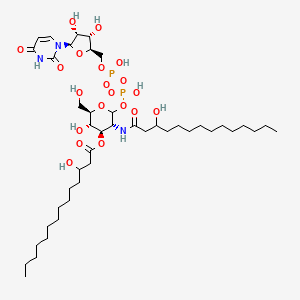![molecular formula C47H71N5O15 B1256960 [(9R,10S,11S,13R,15S,19S,20R,21S,23E)-19-[(E,2S,3S,7R,8R,9R)-11-[formyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-11-hydroxy-9,21-dimethoxy-10,13,20-trimethyl-6,8,17-trioxo-3,18,26-trioxa-7,28,29-triazatricyclo[23.2.1.12,5]nonacosa-1(27),2(29),4,23,25(28)-pentaen-15-yl] carbamate](/img/structure/B1256960.png)
[(9R,10S,11S,13R,15S,19S,20R,21S,23E)-19-[(E,2S,3S,7R,8R,9R)-11-[formyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-11-hydroxy-9,21-dimethoxy-10,13,20-trimethyl-6,8,17-trioxo-3,18,26-trioxa-7,28,29-triazatricyclo[23.2.1.12,5]nonacosa-1(27),2(29),4,23,25(28)-pentaen-15-yl] carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(9R,10S,11S,13R,15S,19S,20R,21S,23E)-19-[(E,2S,3S,7R,8R,9R)-11-[formyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-11-hydroxy-9,21-dimethoxy-10,13,20-trimethyl-6,8,17-trioxo-3,18,26-trioxa-7,28,29-triazatricyclo[23.2.1.12,5]nonacosa-1(27),2(29),4,23,25(28)-pentaen-15-yl] carbamate is a highly complex organic compound. It features multiple chiral centers, various functional groups, and a tricyclic core structure. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tricyclic core, introduction of the various functional groups, and stereoselective reactions to ensure the correct configuration at each chiral center. Common techniques might include:
Aldol Condensation: To form carbon-carbon bonds.
Hydrogenation: To reduce double bonds.
Protecting Group Strategies: To protect sensitive functional groups during intermediate steps.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include:
Flow Chemistry: To improve reaction efficiency and scalability.
Biocatalysis: Using enzymes to achieve specific stereochemistry.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the formyl(methyl)amino group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
This compound could have several applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for drug development.
Biological Studies: Investigating its effects on various biological pathways.
Industrial Applications: Potential use in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might inhibit a specific enzyme by binding to its active site.
Receptor Binding: It could act as an agonist or antagonist at a particular receptor.
Comparación Con Compuestos Similares
Similar Compounds
- [(9R,10S,11S,13R,15S,19S,20R,21S,23E)-19-[(E,2S,3S,7R,8R,9R)-11-[formyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-11-hydroxy-9,21-dimethoxy-10,13,20-trimethyl-6,8,17-trioxo-3,18,26-trioxa-7,28,29-triazatricyclo[23.2.1.12,5]nonacosa-1(27),2(29),4,23,25(28)-pentaen-15-yl] carbamate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C47H71N5O15 |
|---|---|
Peso molecular |
946.1 g/mol |
Nombre IUPAC |
[(9R,10S,11S,13R,15S,19S,20R,21S,23E)-19-[(E,2S,3S,7R,8R,9R)-11-[formyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-11-hydroxy-9,21-dimethoxy-10,13,20-trimethyl-6,8,17-trioxo-3,18,26-trioxa-7,28,29-triazatricyclo[23.2.1.12,5]nonacosa-1(27),2(29),4,23,25(28)-pentaen-15-yl] carbamate |
InChI |
InChI=1S/C47H71N5O15/c1-26-19-32(66-47(48)59)21-41(56)67-39(22-38(61-9)27(2)15-16-35(54)29(4)42(62-10)28(3)17-18-52(7)25-53)31(6)37(60-8)13-12-14-40-49-34(24-64-40)46-50-33(23-65-46)44(57)51-45(58)43(63-11)30(5)36(55)20-26/h12,14,17-18,23-32,36-39,42-43,55H,13,15-16,19-22H2,1-11H3,(H2,48,59)(H,51,57,58)/b14-12+,18-17+/t26-,27-,28+,29-,30-,31+,32-,36-,37-,38-,39-,42+,43+/m0/s1 |
Clave InChI |
IGYGGFRYWBWNTJ-IUNYHNGUSA-N |
SMILES isomérico |
C[C@H]1C[C@@H](CC(=O)O[C@H]([C@@H]([C@H](C/C=C/C2=NC(=CO2)C3=NC(=CO3)C(=O)NC(=O)[C@@H]([C@H]([C@H](C1)O)C)OC)OC)C)C[C@@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC)OC)OC(=O)N |
SMILES canónico |
CC1CC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C(=O)NC(=O)C(C(C(C1)O)C)OC)OC)C)CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)OC)OC(=O)N |
Sinónimos |
kabiramide I |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-(2,6-dimethyl-4-morpholinyl)-N-[5-[6-(4-morpholinyl)-4-oxo-2-pyranyl]-9H-thioxanthen-2-yl]acetamide](/img/structure/B1256898.png)
![2-[(2-Chloro-4-nitroanilino)methyl]-6-methoxyphenol](/img/structure/B1256899.png)
![1-[3-[(2R,4R)-2-[[4-(hydroxymethyl)phenyl]methoxy]-6-[oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]-3,4-dihydro-2H-pyran-4-yl]-1-indolyl]ethanone](/img/structure/B1256900.png)
![(2S)-4-methyl-2-[[[5-[[5-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentylamino]-oxomethyl]-1H-imidazol-4-yl]-oxomethyl]amino]pentanoic acid tert-butyl ester](/img/structure/B1256901.png)
